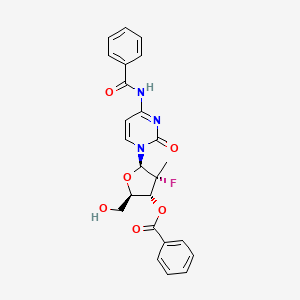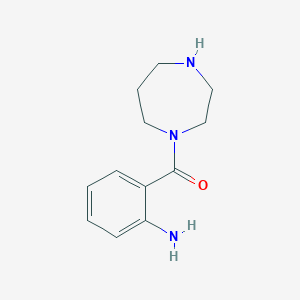
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a hydroxyl group and three methyl groups on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-1,4,4-trimethylpyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 3-oxo-1,4,4-trimethylpyrrolidin-2-one and substituted pyrrolidinones with different functional groups.
科学研究应用
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the hydroxyl and methyl groups.
3-Hydroxy-1,4-dimethylpyrrolidin-2-one: Similar structure but with fewer methyl groups.
3-Hydroxy-1,4,4-trimethylpyrrolidin-2-one derivatives: Various derivatives with different substituents on the pyrrolidinone ring.
Uniqueness
This compound is unique due to the presence of the hydroxyl group and three methyl groups, which confer specific chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-hydroxy-1,4,4-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8(3)6(10)5(7)9/h5,9H,4H2,1-3H3 |
InChI 键 |
RRRAQJXASUZZPF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C(=O)C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


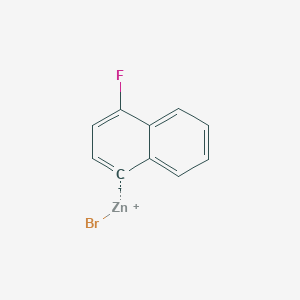
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
![1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
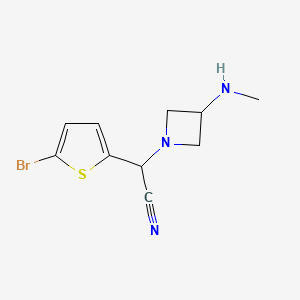



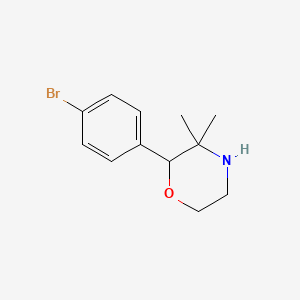
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
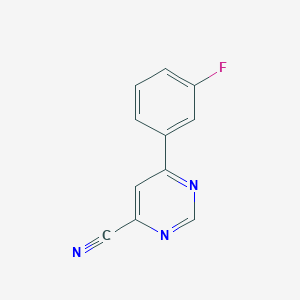
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
